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Compound of Interest

Compound Name: Hydroxy-PEG2-CH2COONa

Cat. No.: B11908423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of

Hydroxy-PEG2-CH2COONa, a bifunctional molecule widely utilized in bioconjugation, drug

delivery, and proteomics. This document details its physicochemical characteristics, reactivity,

and provides standardized experimental protocols for its analysis and application.

Core Chemical and Physical Properties
Hydroxy-PEG2-CH2COONa, systematically named sodium 2-[2-(2-

hydroxyethoxy)ethoxy]acetate, is a hydrophilic linker molecule featuring a terminal hydroxyl

group and a carboxylate salt.[1] This unique structure imparts valuable characteristics for

bioconjugation, such as improved solubility of the target molecule.[2][3]

Table 1: Physicochemical Properties of Hydroxy-PEG2-CH2COONa
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Property Value Source

Molecular Formula C₆H₁₁NaO₅ [1][4]

Molecular Weight 186.14 g/mol [1][4]

CAS Number 42588-76-1 [1][4]

IUPAC Name
sodium 2-[2-(2-

hydroxyethoxy)ethoxy]acetate
[1]

Synonyms

HO-PEG2-CH2COONa,

Hydroxy-PEG2-acetic acid

sodium salt

[4]

Appearance White to off-white solid
Inferred from typical properties

of similar compounds

Purity Typically ≥95%

Solubility Profile
Hydroxy-PEG2-CH2COONa is characterized by its high aqueous solubility, a key feature

attributed to the ethylene glycol units and the ionic carboxylate group.[2][3] While specific

quantitative solubility data is not readily available in the literature, its structural components

suggest excellent solubility in water and other polar solvents.

Table 2: Qualitative Solubility of Hydroxy-PEG2-CH2COONa

Solvent Solubility

Water Highly Soluble

Phosphate-Buffered Saline (PBS) Highly Soluble

Dimethyl Sulfoxide (DMSO) Soluble

Ethanol Soluble
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Experimental Protocol for Determining Aqueous
Solubility
A precise determination of aqueous solubility can be performed using the shake-flask method,

a gold standard for thermodynamic solubility assessment.

Methodology:

Preparation of Saturated Solution: Add an excess amount of Hydroxy-PEG2-CH2COONa to

a known volume of deionized water in a sealed vial.

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15

minutes) to pellet the undissolved solid.

Sample Collection: Carefully collect an aliquot of the clear supernatant.

Quantification: Determine the concentration of the dissolved Hydroxy-PEG2-CH2COONa in

the supernatant using a suitable analytical method. Given its lack of a strong chromophore,

techniques such as quantitative NMR (qNMR) against a certified standard or derivatization

followed by UV-Vis spectroscopy or LC-MS would be appropriate.

Calculation: Express the solubility in units such as mg/mL or mol/L.

Acidity and pKa
The acidity of the parent carboxylic acid, 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid, is a critical

parameter for its reactivity, particularly in amide bond formation. The pKa of a similar, shorter-

chain molecule, 2-(2-hydroxyethoxy)acetic acid, is reported to be approximately 3.3.[3] This

suggests that the carboxylic acid of Hydroxy-PEG2-CH2COONa is a relatively strong acid for

an organic carboxylic acid, and will be deprotonated (in its carboxylate form) at physiological

pH.

Experimental Protocol for pKa Determination
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The pKa of the parent carboxylic acid can be determined experimentally using potentiometric

titration.

Methodology:

Sample Preparation: Prepare a solution of 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid of

known concentration (e.g., 0.01 M) in deionized water.

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a

beaker with a magnetic stirrer and immerse the pH electrode.

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small,

precise increments.

Data Collection: Record the pH of the solution after each addition of the titrant.

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The

pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been

neutralized.[5][6][7]

Reactivity and Bioconjugation Applications
The chemical reactivity of Hydroxy-PEG2-CH2COONa is centered around its two functional

groups: the terminal hydroxyl and the carboxylate.

Carboxylic Acid: The carboxylate can be activated to form a reactive ester, which readily

undergoes nucleophilic attack by primary amines to form a stable amide bond. This is the

most common application of this molecule, particularly in its use as a linker in Proteolysis

Targeting Chimeras (PROTACs).

Hydroxyl Group: The primary alcohol can be further functionalized, for example, through

esterification or conversion to a leaving group for subsequent nucleophilic substitution,

allowing for the attachment of other moieties.

Role as a PROTAC Linker
In the context of PROTACs, Hydroxy-PEG2-CH2COONa serves as a hydrophilic spacer to

connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG
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component enhances the solubility and pharmacokinetic properties of the resulting PROTAC

molecule.
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Caption: Logical diagram of Hydroxy-PEG2-CH2COONa as a PROTAC linker.

Experimental Protocol for Amide Bond Formation
The following protocol details a general procedure for coupling the carboxylic acid of Hydroxy-
PEG2-CH2COONa to a primary amine-containing molecule using 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Methodology:

Activation of Carboxylic Acid:

Dissolve 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid (the parent acid of the user's molecule)

(1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
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Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated

ester.

Coupling Reaction:

In a separate flask, dissolve the amine-containing molecule (1 equivalent) in the reaction

solvent.

Add the activated ester solution dropwise to the amine solution.

If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such

as diisopropylethylamine (DIPEA) (2-3 equivalents) to the amine solution before adding

the activated ester.

Allow the reaction to proceed at room temperature for 2-12 hours.

Reaction Monitoring and Work-up:

Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).

Upon completion, quench the reaction by adding a small amount of water.

Remove the solvent under reduced pressure.

Purify the resulting conjugate using column chromatography, preparative HPLC, or other

suitable purification techniques.
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Caption: Experimental workflow for amide bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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